Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate is a complex organic compound with the molecular formula C26H19N3O8S.2Na . This compound is known for its unique structure, which includes nitro, sulfonate, and phenylamino groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by sulfonation and amination reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve efficiency . These methods are designed to scale up the production while maintaining the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen gas with Pd/C for reduction . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate involves its interaction with specific molecular targets. The nitro and sulfonate groups play a crucial role in its reactivity and binding affinity to various biological molecules . The pathways involved include oxidative stress induction and inhibition of specific enzymes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dinitro-phenylamino)-benzoic acid
- 3-Nitro-4-phenylamino-benzoic acid
- 2-(2,4-Dinitro-phenylamino)-3,5-dinitro-N-m-tolyl-benzamide
Uniqueness
Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate stands out due to its combination of nitro, sulfonate, and phenylamino groups, which confer unique chemical and biological properties. Its ability to undergo multiple types of reactions and its diverse applications in various fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
70210-38-7 |
---|---|
Molekularformel |
C26H17N3Na2O8S |
Molekulargewicht |
577.5 g/mol |
IUPAC-Name |
disodium;2-[4-(4-anilino-3-sulfonatoanilino)-3-nitrobenzoyl]benzoate |
InChI |
InChI=1S/C26H19N3O8S.2Na/c30-25(19-8-4-5-9-20(19)26(31)32)16-10-12-21(23(14-16)29(33)34)28-18-11-13-22(24(15-18)38(35,36)37)27-17-6-2-1-3-7-17;;/h1-15,27-28H,(H,31,32)(H,35,36,37);;/q;2*+1/p-2 |
InChI-Schlüssel |
JEMWFVKGCZWBSV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.